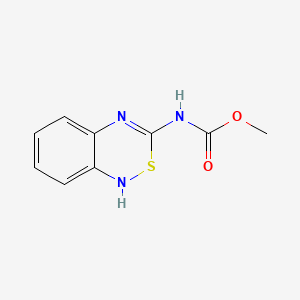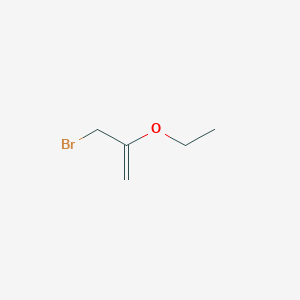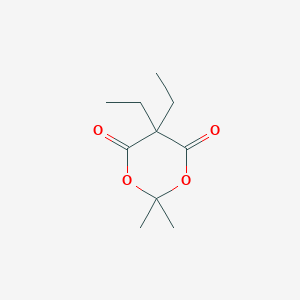
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields a crystalline colorless solid that is sparingly soluble in water. Alternative synthetic routes include the use of isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Industrial production methods often involve controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Analyse Chemischer Reaktionen
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of various medicinal compounds and drug intermediates.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- exerts its effects involves the stabilization of the resulting anion through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen. This resonance stabilization allows the compound to participate in various chemical reactions effectively .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is similar to other compounds such as dimedone and barbituric acid. it is unique in its high acidity and the ability to exist predominantly in the diketone form, unlike dimedone, which exists as the mono-enol tautomer . Other similar compounds include:
- Dimethyl malonate
- Isopropylidene malonate
- Cyclic isopropylidene malonate
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
These compounds share structural similarities but differ in their chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
39623-07-9 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5,5-diethyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-5-10(6-2)7(11)13-9(3,4)14-8(10)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
ADOATPRTMABUNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


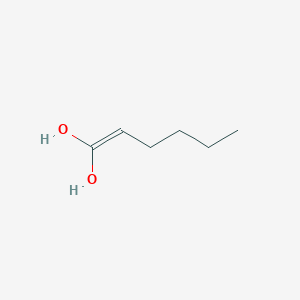
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
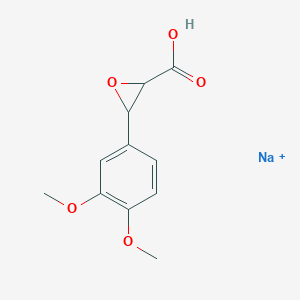
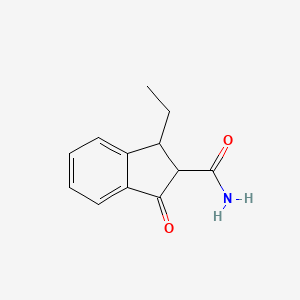
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
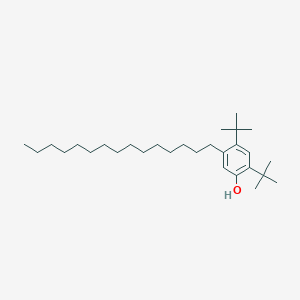
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
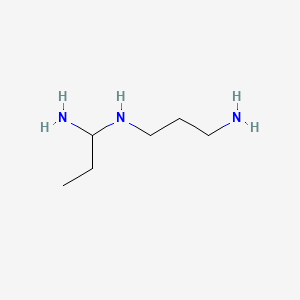
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
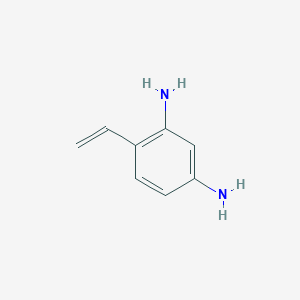
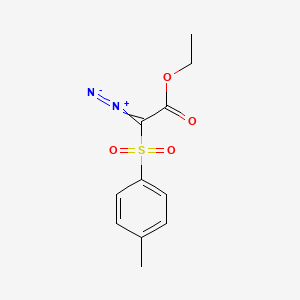
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
